5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a dioxin moiety, and an amine group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The dioxin moiety is then introduced through a series of reactions involving aromatic substitution and cyclization. The final step involves the introduction of the amine group through nucleophilic substitution or reductive amination. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic rings, often using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
When compared to similar compounds, 5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethyl substitution on the benzyl group.
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Has only one methyl group on the benzyl moiety.
5-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3,4-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide: The dimethyl groups are positioned differently on the benzyl ring.
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-3-4-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-15-5-6-16-17(10-15)28-8-7-27-16/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAACLQJQQRFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.